Phenazopyridine hydrochloride Phenazopyridine hydrochloride Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
Phenazopyridine hydrochloride is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)
Phenazopyridine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
A local anesthetic that has been used in urinary tract disorders. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity.
Brand Name: Vulcanchem
CAS No.: 136-40-3
VCID: VC0539380
InChI: InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
SMILES: C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Molecular Formula: C11H11N5.ClH
C11H12ClN5
Molecular Weight: 249.70 g/mol

Phenazopyridine hydrochloride

CAS No.: 136-40-3

Cat. No.: VC0539380

Molecular Formula: C11H11N5.ClH
C11H12ClN5

Molecular Weight: 249.70 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenazopyridine hydrochloride - 136-40-3

CAS No. 136-40-3
Molecular Formula C11H11N5.ClH
C11H12ClN5
Molecular Weight 249.70 g/mol
IUPAC Name 3-phenyldiazenylpyridine-2,6-diamine;hydrochloride
Standard InChI InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
Standard InChI Key QQBPIHBUCMDKFG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Appearance Solid powder
Melting Point 282 °F (NTP, 1992)

Chemical and Pharmacological Properties of Phenazopyridine Hydrochloride

Structural and Physicochemical Characteristics

Phenazopyridine hydrochloride (CAS 136-40-3) is chemically designated as 2,6-diamino-3-(phenylazo)pyridine monohydrochloride, with the empirical formula C11H11N5HCl\text{C}_{11}\text{H}_{11}\text{N}_5 \cdot \text{HCl} and a molecular weight of 249.70 g/mol . The compound exists as brick-red microcrystals or a purple powder, exhibiting slight solubility in water and ethanol . Its azo linkage (N=N-\text{N}=\text{N}-) is critical for its pharmacological activity but also implicated in redox cycling and potential toxicity .

Mechanism of Action and Pharmacokinetics

Phenazopyridine hydrochloride exerts a local analgesic effect on the urinary tract mucosa, alleviating pain, burning, and urgency during urination . While its exact mechanism remains unclear, it is postulated to interfere with sensory nerve signaling in the bladder and urethra . Pharmacokinetic studies indicate rapid renal excretion, with 90% of an oral dose eliminated within 24 hours—41% as unchanged drug and 49% as metabolites . This rapid clearance underpins its short-term use (≤2 days) alongside antibiotics for urinary tract infections (UTIs) .

Therapeutic Applications and Clinical Use

Formulations and Stability

Commercial formulations include 100 mg and 200 mg tablets, composed of phenazopyridine hydrochloride with excipients such as lactose monohydrate, magnesium stearate, and hypromellose . Stability studies recommend storage at 15–30°C to prevent degradation .

Species/SexTumor TypeIncidence (Control vs. High-Dose)Trend Analysis (P-value)
Male RatsColorectal Adenocarcinoma0/14 vs. 8/350.015
Female RatsColorectal Adenocarcinoma0/14 vs. 5/32N/S
Female MiceHepatocellular Carcinoma2/15 vs. 19/320.002

Regulatory and Manufacturing Considerations

Regulatory Status and Warnings

Phenazopyridine hydrochloride remains an unapproved drug under the U.S. FDA’s pre-1938 regulatory framework, lacking full safety and efficacy reviews . Contraindications include renal insufficiency, glucose-6-phosphate dehydrogenase (G6PD) deficiency, and hypersensitivity to azo dyes . The drug’s labeling mandates warnings for methemoglobinemia, hemolysis, and hepatic toxicity .

Clinical Controversies and Risk-Benefit Analysis

Alternatives and Future Directions

Non-azo analgesics (e.g., NSAIDs) and urinary antispasmodics (e.g., oxybutynin) are increasingly preferred for prolonged UTI symptom management. Ongoing research aims to develop metabolites with reduced toxicity while retaining analgesic efficacy .

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